Methyl 4-iodo-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-iodo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRPTKPAIJVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363843 | |
| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101909-44-8 | |
| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Key Reagents
The iodination proceeds through an EAS mechanism, where iodine (I⁺) acts as the electrophile. The indole ring’s electron-rich C-4 position becomes the target due to resonance stabilization from the nitrogen atom. Common iodinating systems include:
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Iodine (I₂) with Oxidizing Agents : Oxidants like N-iodosuccinimide (NIS) or hydrogen peroxide (H₂O₂) generate I⁺ in situ.
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Lewis Acid Catalysts : BF₃·Et₂O or ZnCl₂ enhance electrophilicity by polarizing the I–I bond.
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Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide, DMF) stabilize ionic intermediates and improve solubility.
A representative reaction equation is:
Optimized Protocol from Recent Studies
A 2024 study demonstrated a high-yield synthesis using iodine and potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours. Key parameters include:
| Parameter | Specification | Impact on Yield/Purity |
|---|---|---|
| Iodine Equiv. | 1.2 equivalents | Minimizes diiodination byproducts |
| Temperature | 80°C | Balances reaction rate and selectivity |
| Solvent | DMF | Enhances iodine solubility |
| Base | K₂CO₃ (2.0 equiv.) | Neutralizes HI, shifting equilibrium |
This protocol achieved an isolated yield of 86% with >97% purity, as confirmed by HPLC.
Regioselectivity Control and Competing Pathways
Electronic and Steric Influences
Regioselectivity at C-4 is governed by:
Competing Iodination at C-3
Under suboptimal conditions, iodination may occur at C-3, producing methyl 3-iodo-1H-indole-3-carboxylate as a byproduct. Strategies to suppress this include:
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Lowering reaction temperature to 0–5°C.
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Using directing groups (e.g., methoxy) at C-6 to block C-3 accessibility.
Purification and Analytical Validation
Isolation Techniques
Crude product purification involves:
Analytical Characterization
| Technique | Key Data Points | Purpose |
|---|---|---|
| ¹H NMR | δ 8.2 ppm (C-5 aromatic H) | Confirms substitution pattern |
| ¹³C NMR | δ 165 ppm (ester C=O) | Verifies ester functionality |
| HPLC | Retention time = 6.7 min | Purity assessment (>97%) |
| MS (ESI) | m/z 301 [M+H]⁺ | Molecular weight confirmation |
Data from these methods align with literature values, ensuring structural fidelity.
Alternative Synthetic Routes
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable indirect synthesis by coupling iodinated precursors. For example:
This method offers flexibility but requires pre-functionalized starting materials.
Scientific Research Applications
Synthetic Chemistry Applications
Methyl 4-iodo-1H-indole-3-carboxylate serves as a versatile building block in synthetic organic chemistry. Its indole structure is significant for the synthesis of various indole derivatives, which are known for their diverse biological activities.
Synthesis of Indole Derivatives
The compound can be utilized in the synthesis of polysubstituted indoles through various methodologies, including:
- Catalytic Asymmetric Dearomatization : This method allows for the construction of indole cores with diverse substitution patterns, enhancing the complexity and functionality of the resulting compounds. For instance, reactions involving this compound can lead to the formation of various 3-substituted indoles, which are critical in pharmaceutical chemistry .
- Direct Iodination Reactions : The compound can undergo regioselective iodination at the C5 position, facilitating the introduction of iodine as a functional group that can further participate in cross-coupling reactions or serve as a leaving group in subsequent transformations .
Pharmaceutical Development
The indole moiety is a core structure in many bioactive compounds, making this compound valuable in drug discovery and development.
Anticancer Research
Recent studies have highlighted the anticancer potential of indole derivatives. This compound has been investigated for its cytotoxic properties against various cancer cell lines. Its derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting that they may serve as lead compounds for new anticancer drugs .
Neuropharmacology
Indoles are also implicated in neuropharmacological activity. Compounds derived from this compound have been explored for their effects on neurotransmitter systems, which could lead to novel treatments for neurological disorders .
Biological Research
Beyond synthetic and pharmaceutical applications, this compound plays a role in biological research.
Mechanistic Studies
The compound is used in mechanistic studies to understand the interactions between indoles and biological targets. Its ability to form complexes with proteins or enzymes makes it a suitable candidate for studying enzyme inhibition and receptor binding .
Material Science
Indoles have been employed as structural components in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their electronic properties and stability .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Research | PMC7730962 | Indole derivatives showed significant cytotoxicity against cancer cells. |
| Neuropharmacology | RSC Publication | Demonstrated potential effects on neurotransmitter systems, indicating therapeutic possibilities for neurological disorders. |
| Material Science | American Elements | Indoles used in OLEDs; highlighted electronic properties beneficial for material applications. |
Mechanism of Action
The mechanism of action for Methyl 4-iodo-1H-indole-3-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, such as enzymes and receptors. The iodine atom and the ester group may influence the compound’s reactivity and binding affinity to these targets, potentially affecting cellular pathways and biological processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Methyl 4-iodo-1H-indole-3-carboxylate and Analogs
| Compound Name | Substituent at 4-Position | Substituent at 3-Position | Additional Functional Groups |
|---|---|---|---|
| This compound | Iodine (I) | Methyl ester (COOCH₃) | None |
| Methyl 1-methyl-1H-indole-3-carboxylate | Hydrogen (H) | Methyl ester (COOCH₃) | Methyl group at 1-position |
| Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate | Methoxy (OCH₃) | Methyl ester (COOCH₃) | Benzene ring fused at 4-position |
| Methyl 1-methyl-β-carboline-3-carboxylate | Hydrogen (H) | Methyl ester (COOCH₃) | β-carboline scaffold |
Key Observations :
- Iodine vs. Methoxy Groups: The iodine in this compound increases molecular weight and polarizability compared to methoxy-substituted analogs like Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate.
- N-Methylation : Methyl 1-methyl-1H-indole-3-carboxylate exhibits altered hydrogen-bonding patterns due to the 1-methyl group, reducing N–H availability for intermolecular interactions compared to the parent indole .
Key Findings :
- Synthesis Efficiency: Methyl 1-methyl-1H-indole-3-carboxylate achieves high yields (>90%) via acid-catalyzed esterification, whereas β-carboline derivatives require harsher oxidants (e.g., KMnO₄) with moderate yields (71.3%) .
- Crystal Packing : The iodine substituent in this compound likely induces distinct packing patterns compared to methoxy or methyl analogs due to its larger atomic radius and polarizability.
Biological Activity
Methyl 4-iodo-1H-indole-3-carboxylate is a derivative of indole, a compound known for its extensive biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications in medicine, and comparative studies with related compounds.
Overview of Indole Derivatives
Indole derivatives, including this compound, exhibit a variety of biological activities such as antiviral , anticancer , antimicrobial , and anti-inflammatory properties. The presence of the iodine atom in this compound enhances its reactivity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry .
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The iodine atom can increase binding affinity, thereby enhancing biological activity. This compound can influence several biochemical pathways, contributing to its diverse effects .
Anticancer Properties
This compound has potential as an anticancer agent. Indoles are often evaluated for their cytotoxic effects against various cancer cell lines. For instance, research indicates that certain indole derivatives exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Table 1: Comparative Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Methyl 1H-indole-3-carboxylate | MCF-7 | 29.1 |
| Ethyl 4-bromo-1H-indole-3-carboxylate | A549 | TBD |
| Methyl 5-iodo-1H-indole-3-carboxylate | HepG2 | TBD |
Note: TBD indicates that specific IC50 values for this compound need further investigation.
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. Studies suggest that they can inhibit the growth of various bacterial strains. The presence of the iodine atom may enhance the antimicrobial efficacy compared to non-halogenated indoles .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of indole derivatives in various therapeutic areas:
- Antiviral Studies : Research on indole derivatives has demonstrated their ability to inhibit HIV replication through interactions with integrase . Further structural modifications could enhance their efficacy.
- Anticancer Research : A study indicated that compounds similar to this compound showed promising results against multiple cancer cell lines, suggesting potential for development into effective chemotherapeutics .
- Antimicrobial Testing : Various indoles were tested against bacterial strains like E. coli and S. aureus, revealing significant inhibition zones, indicating their potential as antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic strategies ensure regioselective iodination at the 4-position of Methyl 4-iodo-1H-indole-3-carboxylate?
- Methodological Answer : Regioselective iodination can be achieved using directing groups or controlled reaction conditions. For example, the carboxylate group at the 3-position may act as a directing group, favoring electrophilic substitution at the 4-position. Sonogashira coupling (as used in analogous indole syntheses) followed by iodination under mild conditions (e.g., N-iodosuccinimide in DMF) could minimize side reactions . Monitoring reaction progress via TLC and optimizing stoichiometry are critical to avoid over-iodination.
Q. How can the molecular structure of this compound be validated?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm the indole core and substituents. The deshielding effect of the iodine atom on adjacent protons and carbons can validate its position.
- X-ray Crystallography : Employ SHELX software for structure refinement and Mercury for visualizing crystal packing and intermolecular interactions (e.g., halogen bonding involving iodine) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula, with the iodine isotope pattern providing additional validation.
Q. What purification challenges arise with this compound, and how are they resolved?
- Methodological Answer : The compound’s low solubility in common solvents (e.g., hexane) and tendency to co-elute with byproducts require optimized chromatographic conditions. Use gradient elution with ethyl acetate/hexane mixtures or dichloromethane/methanol. Recrystallization from dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may improve purity, as seen in analogous indole carboxylates .
Advanced Research Questions
Q. How does the 4-iodo substituent influence the electronic properties of the indole core?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., using the B3LYP functional) can map electron density distributions and frontier molecular orbitals. The iodine atom’s electron-withdrawing effect reduces HOMO energy, potentially enhancing reactivity in cross-coupling reactions. Compare with non-iodinated analogs using computational tools like those in the Colle-Salvetti framework .
Q. How can contradictory biological activity data for derivatives of this compound be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing iodine with bromine or methyl groups) to isolate electronic vs. steric effects.
- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability) to confirm activity. For example, hydrophobic interactions from the iodine atom may enhance binding in certain targets but reduce solubility, leading to variability .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Transition State Analysis : Model oxidative addition steps in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to assess activation barriers.
- Solvent Effects : Use continuum solvation models (e.g., SMD) to evaluate solvent polarity impacts on reaction kinetics. Reference methodologies from correlation-energy density functional studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
